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Introduction
The demand for environmentally friendly and high-performance electronics has driven the

development of halogen-free materials for printed circuit boards (PCBs). Benzoxazine resins

have emerged as a promising alternative to traditional brominated flame retardant (FR-4)

systems. Their inherent flame retardancy, excellent thermal stability, low dielectric properties,

and low water absorption make them ideal for high-frequency and high-speed applications.

This document provides detailed application notes and experimental protocols for utilizing

benzoxazine resins in the fabrication of halogen-free PCBs.

Benzoxazine resins are a class of thermosetting phenolic systems that polymerize via a ring-

opening mechanism. This process does not produce any volatile byproducts, leading to near-

zero shrinkage during curing and resulting in laminates with superior dimensional stability and

reduced internal stress. To achieve a UL 94 V-0 rating without halogens, benzoxazine resins

are often functionalized with phosphorus-containing moieties or blended with other flame-

retardant additives.[1][2] These modifications enhance the char-forming ability of the resin

during combustion, which acts as a barrier to heat and mass transfer, thus extinguishing the

flame.[1]
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The performance of halogen-free PCB laminates based on benzoxazine resins offers

significant advantages over conventional FR-4 materials, particularly in thermal and electrical

properties.

Data Presentation: Comparative Properties

Property
Halogen-Free
Benzoxazine
Laminate

Conventional FR-4
Laminate

Test Method

Glass Transition

Temp. (Tg)
170 - 190 °C 130 - 180 °C DSC

Decomposition Temp.

(Td)
> 380 °C ~340 °C TGA

Dielectric Constant

(Dk) @ 1 GHz
3.8 - 4.2 4.2 - 4.8 Resonator Method

Dissipation Factor (Df)

@ 1 GHz
0.009 - 0.013 0.015 - 0.025 Resonator Method

Water Absorption < 0.1% 0.1 - 0.2% IPC-TM-650

Flammability Rating V-0 V-0 UL 94

Note: The values for halogen-free benzoxazine laminates are typical and can vary depending

on the specific resin formulation, fillers, and glass fabric used.[2][3]

Experimental Protocols
Synthesis of a Phosphorus-Containing Benzoxazine
Monomer
This protocol describes a general method for synthesizing a halogen-free, flame-retardant

benzoxazine monomer incorporating phosphorus.

Materials:

Bisphenol A (or other suitable bisphenol)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b1645224?utm_src=pdf-body
https://www.benchchem.com/product/b1645224?utm_src=pdf-body
https://www.circuitinsight.com/pdf/halogen_free_material_for_pcb_ipc.pdf
https://camptechii.com/comparison-of-halogen-free-circuit-board-materials/
https://www.benchchem.com/product/b1645224?utm_src=pdf-body
https://www.benchchem.com/product/b1645224?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1645224?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Aniline (or other suitable primary amine)

Paraformaldehyde

Phosphorus-containing compound with active hydrogens (e.g., DOPO - 9,10-dihydro-9-oxa-

10-phosphaphenanthrene-10-oxide)

Solvent (e.g., 1,4-dioxane)

Catalyst (optional, e.g., a weak base)

Procedure:

To a three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen

inlet, add the bisphenol, primary amine, and paraformaldehyde in a stoichiometric ratio

(typically 1:2:4).

Add the phosphorus-containing compound. The molar ratio will depend on the desired level

of flame retardancy.

Add the solvent to achieve a suitable reaction concentration.

Stir the mixture at room temperature for 30 minutes to ensure homogeneity.

Slowly heat the reaction mixture to reflux temperature (e.g., 90-100 °C) and maintain for 4-6

hours.

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Fourier-Transform

Infrared (FTIR) spectroscopy by observing the disappearance of the phenolic hydroxyl peak.

Once the reaction is complete, cool the mixture to room temperature.

The product can be isolated by precipitation in a non-solvent (e.g., methanol or water)

followed by filtration.

Wash the crude product with the non-solvent to remove unreacted starting materials.
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Dry the purified benzoxazine monomer in a vacuum oven at a temperature below its melting

point.

Characterize the final product using FTIR, Nuclear Magnetic Resonance (NMR), and

Differential Scanning Calorimetry (DSC).

Preparation of a Halogen-Free Benzoxazine-Based
Copper-Clad Laminate (CCL)
This protocol outlines the fabrication of a multi-layer PCB laminate using the synthesized

benzoxazine resin.

Materials:

Synthesized halogen-free benzoxazine resin

Co-resin (e.g., epoxy resin, optional)[4]

Curing catalyst (e.g., imidazole derivative, optional)[5]

Solvent (e.g., methyl ethyl ketone (MEK) or cyclopentanone)

Woven glass fabric (E-glass)

Copper foil (e.g., 35 µm thickness)

Procedure:

Varnish Preparation: Dissolve the benzoxazine resin (and co-resin, if used) and catalyst in

the solvent to form a varnish with a specific solid content (e.g., 50-60 wt%). Stir until all

components are fully dissolved.

Impregnation: Immerse the woven glass fabric in the resin varnish. Pass the impregnated

fabric through a set of rollers to ensure uniform resin distribution and control the resin

content.

B-Staging (Prepreg Formation): Dry the impregnated glass fabric in a vertical or horizontal

treating oven at a specific temperature (e.g., 160-170 °C) for a defined time (e.g., 5-10
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minutes) to partially cure the resin.[5][6] This creates a "prepreg" which is a dry, handleable

sheet.

Lay-up: Stack the desired number of prepreg sheets (e.g., 8 layers) between two sheets of

copper foil.

Lamination (Hot Pressing): Place the lay-up in a vacuum hot press. The curing cycle is

critical and depends on the resin formulation. A typical cycle might be:

Ramp up to 180-200 °C under vacuum.

Apply pressure (e.g., 2.5 - 4 MPa).[7]

Hold at this temperature and pressure for 2-3 hours.[7]

Post-cure at a higher temperature (e.g., 220 °C) for 1-2 hours to ensure complete

crosslinking.[6]

Cooling: Cool the laminate to room temperature under pressure to minimize warpage.

Finishing: Trim the edges of the cured copper-clad laminate.

Characterization Protocols
3.3.1. Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC):

Purpose: To determine the curing behavior (onset and peak curing temperatures) of the

benzoxazine monomer and the glass transition temperature (Tg) of the cured laminate.

Procedure:

Place a small sample (5-10 mg) of the uncured resin or cured laminate into an

aluminum DSC pan.

For curing analysis, heat the sample from room temperature to 300-350 °C at a heating

rate of 10 °C/min under a nitrogen atmosphere.[8][9]
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For Tg determination of the cured laminate, heat the sample from room temperature to a

temperature above the expected Tg (e.g., 250 °C) at a heating rate of 10-20 °C/min.[9]

The Tg is determined from the midpoint of the transition in the heat flow curve.

Thermogravimetric Analysis (TGA):

Purpose: To evaluate the thermal stability and decomposition temperature (Td) of the

cured laminate.

Procedure:

Place a small sample (10-15 mg) of the cured laminate into a ceramic TGA pan.

Heat the sample from room temperature to 800 °C at a heating rate of 10-20 °C/min

under a nitrogen atmosphere.[8][10]

The Td is typically reported as the temperature at which 5% weight loss occurs.

3.3.2. Flammability Testing: UL 94 Vertical Burn Test

Purpose: To classify the flammability of the laminate material. The goal for high-performance

PCBs is a V-0 rating.

Procedure (simplified):

A specimen of the laminate (typically 125 mm x 13 mm) is held vertically.

A calibrated flame is applied to the bottom of the specimen for 10 seconds and then

removed.

The afterflame time is recorded.

The flame is immediately reapplied for another 10 seconds and removed.

The afterflame and afterglow times are recorded.

Observations are made for any flaming drips that ignite a cotton ball placed below the

specimen.
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V-0 Classification Criteria:

Afterflame time for each flame application: ≤ 10 seconds.

Total afterflame time for 5 specimens (10 flame applications): ≤ 50 seconds.

No flaming drips that ignite the cotton.

3.3.3. Dielectric Property Measurement

Purpose: To determine the dielectric constant (Dk) and dissipation factor (Df) of the laminate,

which are critical for high-frequency performance.

Procedure (Resonator Method):

Fabricate a test coupon with a specific resonator pattern (e.g., a ring or stripline resonator)

from the manufactured CCL.[11]

Use a Vector Network Analyzer (VNA) to measure the S-parameters (S21, transmission)

of the resonator over a range of frequencies.[12]

The resonant frequencies and the quality factor (Q) of the resonator are determined from

the S21 measurement.

The Dk is calculated from the resonant frequency and the physical dimensions of the

resonator.[13]

The Df is calculated from the Q factor of the resonator.[14]
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Synthesis of Phosphorus-Containing Benzoxazine

Bisphenol

Halogen-Free Benzoxazine Monomer

Primary Amine

Paraformaldehyde

Phosphorus Compound (e.g., DOPO)

Click to download full resolution via product page

Caption: Synthesis of a halogen-free benzoxazine monomer.
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Resin Varnish Preparation

Glass Fabric Impregnation

B-Staging (Prepreg Formation)

Lay-up with Copper Foil

Lamination (Hot Pressing)

Finished Copper-Clad Laminate

Click to download full resolution via product page

Caption: Workflow for CCL fabrication.

Benzoxazine Resin Cured Polybenzoxazine Network

Benzoxazine Monomer Crosslinked Phenolic Network

Thermal Curing
(Ring-Opening Polymerization)

Click to download full resolution via product page

Caption: Curing mechanism of benzoxazine resin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. circuitinsight.com [circuitinsight.com]

3. Halogen-free PCB Laminate Material Comparison Chart (EMC vs. Panasonic vs. Nan Ya)
- Camptech II Circuits Inc. [camptechii.com]

4. US9850375B2 - Resin composition, copper clad laminate and printed circuit board using
same - Google Patents [patents.google.com]

5. CN101652026A - Preparation method of copper clad plate - Google Patents
[patents.google.com]

6. CN103963379A - Metal-based CCL (copper clad laminate) and preparation method
thereof - Google Patents [patents.google.com]

7. A Fluorine-Containing Main-Chain Benzoxazine/Epoxy Co-Curing System with Low
Dielectric Constants and High Thermal Stability [mdpi.com]

8. mdpi.com [mdpi.com]

9. tandfonline.com [tandfonline.com]

10. cpsm.kpi.ua [cpsm.kpi.ua]

11. Determination of Dielectric Constant and Dissipation Factor of Printed Circuit Board by
Microstrip With Ring and Straight-Line Resonator Measurements | IEEE Conference
Publication | IEEE Xplore [ieeexplore.ieee.org]

12. electronics.org [electronics.org]

13. Just How Constant Is the Dielectric Constant of PCB Materials? | Lee Ritchey's
Classroom | Altium [resources.altium.com]

14. electronics.org [electronics.org]

To cite this document: BenchChem. [Application Notes and Protocols: Benzoxazine Resins
for Halogen-Free Printed Circuit Boards]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1645224#benzoxazine-resins-for-halogen-free-
printed-circuit-boards]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b1645224?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/303439304_Synthesis_of_an_intrinsically_flame_retardant_bio-based_benzoxazine_resin
https://www.circuitinsight.com/pdf/halogen_free_material_for_pcb_ipc.pdf
https://camptechii.com/comparison-of-halogen-free-circuit-board-materials/
https://camptechii.com/comparison-of-halogen-free-circuit-board-materials/
https://patents.google.com/patent/US9850375B2/en
https://patents.google.com/patent/US9850375B2/en
https://patents.google.com/patent/CN101652026A/en
https://patents.google.com/patent/CN101652026A/en
https://patents.google.com/patent/CN103963379A/en
https://patents.google.com/patent/CN103963379A/en
https://www.mdpi.com/2073-4360/15/23/4487
https://www.mdpi.com/2073-4360/15/23/4487
https://www.mdpi.com/1996-1944/17/24/6167
https://www.tandfonline.com/doi/full/10.1080/15685551.2013.797216
https://cpsm.kpi.ua/polymer/1999/23/6565-6573.pdf
https://ieeexplore.ieee.org/document/9966721/
https://ieeexplore.ieee.org/document/9966721/
https://ieeexplore.ieee.org/document/9966721/
https://www.electronics.org/system/files/technical_resource/E7%26S16_01.pdf
https://resources.altium.com/p/just-how-constant-dielectric-constant-laminate
https://resources.altium.com/p/just-how-constant-dielectric-constant-laminate
https://www.electronics.org/system/files/technical_resource/E7%26S21_04.pdf
https://www.benchchem.com/product/b1645224#benzoxazine-resins-for-halogen-free-printed-circuit-boards
https://www.benchchem.com/product/b1645224#benzoxazine-resins-for-halogen-free-printed-circuit-boards
https://www.benchchem.com/product/b1645224#benzoxazine-resins-for-halogen-free-printed-circuit-boards
https://www.benchchem.com/product/b1645224#benzoxazine-resins-for-halogen-free-printed-circuit-boards
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1645224?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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